Benzaldehyde sodium bisulfite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

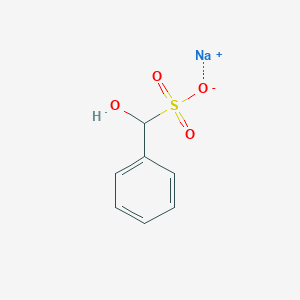

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;hydroxy(phenyl)methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S.Na/c8-7(12(9,10)11)6-4-2-1-3-5-6;/h1-5,7-8H,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFCSRYSLRPAOY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884099 | |

| Record name | Benzenemethanesulfonic acid, .alpha.-hydroxy-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4657-12-9 | |

| Record name | Benzaldehyde sodium bisulfite adduct | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004657129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanesulfonic acid, .alpha.-hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanesulfonic acid, .alpha.-hydroxy-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium α-hydroxytoluene-α-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Formation Mechanism of the Benzaldehyde Sodium Bisulfite Adduct

This technical guide provides an in-depth examination of the formation mechanism, kinetics, thermodynamics, and experimental protocols related to the benzaldehyde (B42025) sodium bisulfite adduct. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical data to facilitate a comprehensive understanding and application of this fundamental organic reaction.

Introduction

The reaction between an aldehyde and sodium bisulfite is a classic transformation in organic chemistry, primarily utilized for the purification and separation of aldehydes from other non-carbonyl compounds.[1] This reversible nucleophilic addition results in the formation of a water-soluble crystalline solid, an α-hydroxysulfonic acid salt, often referred to as a bisulfite adduct or a Bertagnini's salt.[1] In the case of benzaldehyde, the product is α-hydroxyphenylmethanesulfonate.[2]

The reaction's reversibility, which is highly dependent on pH, is the cornerstone of its utility.[1][3] By forming the adduct, an aldehyde can be sequestered in an aqueous phase, allowing for the removal of organic-soluble impurities. Subsequent pH adjustment regenerates the pure aldehyde.[4] This principle finds broad application in pharmaceutical process chemistry for purifying aldehyde intermediates and enhancing their storage stability.[5][6]

Core Reaction Mechanism

The formation of the benzaldehyde sodium bisulfite adduct is a nucleophilic addition reaction.[1] The core of this mechanism involves the attack of the electron-rich sulfur atom of the bisulfite ion (HSO₃⁻) on the electrophilic carbonyl carbon of benzaldehyde.[1][2] This process is a reversible equilibrium, which can be manipulated by changing the reaction conditions.[1][5]

The key steps are:

-

Nucleophilic Attack: The bisulfite ion acts as a potent nucleophile, attacking the carbonyl carbon of benzaldehyde.

-

Intermediate Formation: This attack forms a tetrahedral intermediate, an alkoxide.

-

Proton Transfer: A rapid proton transfer results in the final product, the α-hydroxyphenylmethanesulfonate adduct.

Caption: General mechanism of benzaldehyde-bisulfite adduct formation.

Kinetics and pH Dependence

The kinetics of the adduct formation are strongly influenced by pH. The reaction proceeds through multiple pathways depending on the proton concentration. The rate-limiting steps involve the nucleophilic attack of either the sulfite (B76179) ion (SO₃²⁻) or the bisulfite ion (HSO₃⁻) on the carbonyl carbon.[2]

-

At pH > 2.5: The dominant pathways are the attack by the more nucleophilic sulfite ion (SO₃²⁻) and the attack by the bisulfite ion (HSO₃⁻) on the neutral benzaldehyde molecule.[2]

-

At pH < 1: A third pathway becomes significant, involving the attack of HSO₃⁻ on the protonated carbonyl carbon of benzaldehyde, which is a more reactive electrophile.[2]

Caption: pH-dependent kinetic pathways for adduct formation.

Table 1: Kinetic Data for Benzaldehyde-Bisulfite Adduct Formation This table summarizes the intrinsic rate constants for the different reaction pathways at 25 °C and an ionic strength (µ) of 1.0 M.[2]

| Pathway Description | Rate Constant (k) | Value (M⁻¹ s⁻¹) |

| Attack of SO₃²⁻ on Benzaldehyde | k₁ | (2.15 ± 0.09) x 10⁴ |

| Attack of HSO₃⁻ on Benzaldehyde | k₂ | (0.71 ± 0.03) |

| Attack of HSO₃⁻ on Protonated Benzaldehyde | k₃ | ≤ 2.5 x 10⁷ |

Thermodynamics and Equilibrium

The formation of the benzaldehyde-bisulfite adduct is an exothermic process.[1] The position of the equilibrium is crucial for the reaction's application in purification and is described by the equilibrium association constant (K).[1]

Table 2: Thermodynamic and Equilibrium Data The following data were determined at 25 °C. The equilibrium constant is shown to be dependent on the ionic strength of the solution.[2]

| Parameter | Symbol | Value | Conditions | Reference |

| Equilibrium Constant | K | 4.8 (±0.8) x 10³ M⁻¹ | µ = 0.1 M | [2] |

| Equilibrium Constant | K | 0.98 (±0.11) x 10³ M⁻¹ | µ = 1.0 M | [2] |

| Equilibrium Constant | K | 6.2 x 10³ M⁻¹ | Not Specified | [5] |

| Standard Enthalpy Change | ΔH⁰ | -64.6 kJ mol⁻¹ | - | [2] |

| Standard Entropy Change | ΔS⁰ | -146 J mol⁻¹ K⁻¹ | - | [2] |

The negative enthalpy change (ΔH⁰) indicates that the reaction releases heat, and the negative entropy change (ΔS⁰) reflects the combination of two molecules into one, leading to a more ordered system.[2]

Experimental Protocols

This protocol outlines a general laboratory procedure for the synthesis and purification of the benzaldehyde-bisulfite adduct, which precipitates as a crystalline solid.[1][7][8]

-

Preparation: Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅). Sodium metabisulfite hydrolyzes in water to form sodium bisulfite.[9]

-

Reaction: In a flask, combine benzaldehyde with the bisulfite solution. A molar ratio of 1:1.2 (benzaldehyde to bisulfite) is often used to drive the equilibrium toward the product, achieving yields that can exceed 90%.[1]

-

Temperature Control: Maintain the reaction temperature between 20–35 °C.[1] Since the reaction is exothermic, cooling may be necessary.

-

Agitation: Stir the mixture vigorously for an extended period to ensure complete reaction, as it involves two phases.[7][8] The white crystalline adduct will precipitate from the solution.[7]

-

Isolation: Collect the solid product by vacuum filtration.[1]

-

Washing: Wash the collected crystals with a small amount of cold ethanol (B145695) or a saturated sodium bisulfite solution to remove unreacted benzaldehyde and other soluble impurities.[1]

-

Drying: Dry the purified crystals, typically in a vacuum oven, to yield the final product.[1]

Caption: Experimental workflow for adduct synthesis and purification.

The reversibility of the adduct formation is exploited to recover the pure aldehyde.[3][4]

-

Dissolution: Suspend or dissolve the purified adduct in water.

-

Decomposition: Add an organic solvent (e.g., diethyl ether, dichloromethane) to the aqueous suspension. Then, slowly add a base (e.g., saturated sodium carbonate or dilute sodium hydroxide) or a dilute acid (e.g., HCl) while stirring.[3][4]

-

Extraction: The regenerated benzaldehyde will move into the organic layer. Separate the layers using a separatory funnel.

-

Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent by rotary evaporation to obtain the purified benzaldehyde.

The reaction kinetics and equilibrium constant can be determined using UV-Vis spectrophotometry.[10][11]

-

Kinetics: The reaction rate is measured by monitoring the disappearance of benzaldehyde's UV absorbance (e.g., at 250 nm) over time under pseudo-first-order conditions, where the concentration of bisulfite is in large excess compared to benzaldehyde.[10][11]

-

Equilibrium: The equilibrium constant is determined by preparing a solution of the adduct at a known pH (e.g., 3.9), allowing it to reach equilibrium, and then measuring the absorbance.[10][11] Using the known extinction coefficient for benzaldehyde, the concentration of free benzaldehyde at equilibrium can be calculated, allowing for the determination of the equilibrium constant, K.[5][10]

Conclusion

The formation of the this compound adduct is a well-characterized, reversible nucleophilic addition. Its mechanism, kinetics, and equilibrium are fundamentally governed by pH and temperature. A thorough understanding of these principles allows for the effective use of this reaction as a powerful tool in synthetic and process chemistry for the purification and stabilization of aldehydes. The quantitative data and detailed protocols provided in this guide serve as a critical resource for researchers leveraging this reaction in pharmaceutical development and other scientific fields.

References

- 1. This compound | 4657-12-9 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. quora.com [quora.com]

- 4. Workup [chem.rochester.edu]

- 5. benchchem.com [benchchem.com]

- 6. CN106146417A - A kind of method utilizing aldehyde sodium bisulfite adduct to prepare 4-aryl-NH-1,2,3-triazole - Google Patents [patents.google.com]

- 7. Sciencemadness Discussion Board - Forming the sodium bisulfite adduct of Benzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Kinetics, mechanism and thermodynamics of bisulfite-aldehyde adduct formation (Conference) | OSTI.GOV [osti.gov]

Synthesis of benzaldehyde sodium bisulfite reaction conditions

An In-Depth Technical Guide to the Synthesis of the Benzaldehyde-Sodium Bisulfite Adduct

Introduction

The reaction between benzaldehyde (B42025) and sodium bisulfite is a classic example of nucleophilic addition to a carbonyl group, yielding a crystalline adduct, α-hydroxy-α-toluenesulfonic acid sodium salt. This reaction is of significant interest to researchers and drug development professionals primarily due to its reversible nature. The formation of the solid adduct provides a highly effective method for the purification of benzaldehyde from reaction mixtures containing non-aldehydic impurities.[1][2] The adduct can be easily isolated and subsequently treated to regenerate the purified benzaldehyde.[1][3] This guide provides a comprehensive overview of the reaction conditions, detailed experimental protocols, and the underlying mechanism for the synthesis of the benzaldehyde-sodium bisulfite adduct.

Reaction Mechanism and Stoichiometry

The formation of the adduct proceeds via the nucleophilic attack of the bisulfite ion (HSO₃⁻) on the electrophilic carbonyl carbon of benzaldehyde. The sulfur atom of the bisulfite ion, which is a more potent nucleophile than the oxygen atoms, initiates the attack. This reversible reaction leads to the formation of a stable α-hydroxysulfonic acid salt.[4]

The equilibrium of this reaction is a critical aspect, which can be manipulated by adjusting reaction conditions such as pH and reactant concentration to favor either the formation of the adduct or the regeneration of the aldehyde.[4][5]

Caption: Figure 1: Nucleophilic Addition of Bisulfite to Benzaldehyde

Optimized Reaction Conditions

The successful synthesis and isolation of the benzaldehyde-sodium bisulfite adduct depend on several key parameters. A molar excess of sodium bisulfite is typically employed to shift the reaction equilibrium towards the product, maximizing the yield.[4] The reaction is exothermic, necessitating temperature control to optimize crystallization and prevent side reactions.

Data Presentation: Summary of Optimized Reaction Conditions

| Parameter | Optimal Condition | Rationale | Reference(s) |

| Reactants | Benzaldehyde, Sodium Bisulfite | Primary components for adduct formation. | [4] |

| Stoichiometry | 1 : 1.2 (Benzaldehyde : Sodium Bisulfite) | Molar excess of bisulfite drives equilibrium towards product formation for higher yield. | [4] |

| Solvent | Aqueous Ethanol (B145695) or Saturated Aqueous Solution | Balances the solubility of reactants and the insolubility of the product adduct, promoting precipitation. | [4][6] |

| Temperature | 20–35 °C (or ice bath) | Controls the exothermic reaction, manages kinetics, and optimizes crystallization of the adduct. | [4] |

| pH | ~5.3 (Mildly Acidic) | The equilibrium of the bisulfite addition is pH-dependent; mildly acidic conditions favor adduct formation and stability. | [4] |

| Reaction Time | 2–4 hours | Ensures the reaction proceeds to completion for maximum adduct formation. | [4] |

Experimental Protocols

The following sections provide a detailed methodology for the laboratory-scale synthesis of the benzaldehyde-sodium bisulfite adduct.

Preparation of Saturated Sodium Bisulfite Solution

A freshly prepared saturated solution of sodium bisulfite (or sodium metabisulfite (B1197395), which equilibrates to bisulfite in water) is crucial for the reaction.[1][2]

-

Add sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅) to deionized water at room temperature.

-

Stir the mixture vigorously until no more solid dissolves, ensuring a saturated solution is achieved.

-

Filter the solution to remove any undissolved solids, if necessary.

Synthesis and Isolation of the Adduct

The adduct precipitates as a crystalline solid from the reaction mixture and is typically isolated by filtration.[4]

-

In a suitable reaction vessel, dissolve benzaldehyde in a minimal amount of ethanol.

-

Slowly add the saturated sodium bisulfite solution to the benzaldehyde solution with constant stirring. A molar excess of bisulfite (e.g., 1.2 equivalents) should be used.[4]

-

Control the temperature of the mixture using an ice bath, as the reaction is exothermic. White crystals of the adduct should begin to precipitate almost immediately.[6][7]

-

Continue stirring the mixture for 2-4 hours at a controlled temperature (20-35 °C) to ensure the reaction goes to completion.[4]

-

Collect the precipitated crystalline solid by vacuum filtration.

-

Wash the collected crystals with a small amount of cold ethanol or a saturated sodium bisulfite solution to remove unreacted benzaldehyde and other soluble impurities.[4]

-

Dry the purified crystals, preferably in a vacuum oven, to remove residual solvent. The final product is the benzaldehyde-sodium bisulfite adduct.[4]

Caption: Figure 2: Experimental Workflow for Adduct Synthesis

Regeneration of Pure Benzaldehyde

A key advantage of this procedure is the ability to recover purified benzaldehyde from the adduct. The formation of the bisulfite adduct is a reversible process.[1]

To regenerate the aldehyde, the isolated adduct is treated with either a dilute mineral acid (e.g., HCl) or a base (e.g., sodium hydroxide, sodium carbonate).[1][3][5] This treatment shifts the equilibrium back towards the starting materials, releasing the free benzaldehyde, which can then be separated from the aqueous solution, typically by extraction with an organic solvent.[1] This process effectively removes impurities that do not form bisulfite adducts.

References

- 1. benchchem.com [benchchem.com]

- 2. Workup [chem.rochester.edu]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 4657-12-9 | Benchchem [benchchem.com]

- 5. quora.com [quora.com]

- 6. Sciencemadness Discussion Board - Forming the sodium bisulfite adduct of Benzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to Benzaldehyde Sodium Bisulfite: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and applications of benzaldehyde (B42025) sodium bisulfite. The information is tailored for professionals in research, scientific, and drug development fields, with a focus on data-driven insights and practical methodologies.

Core Physical and Chemical Properties

Benzaldehyde sodium bisulfite, also known as sodium α-hydroxybenzylsulfonate, is the adduct formed from the reversible reaction between benzaldehyde and sodium bisulfite. This compound is a white crystalline solid that is notably soluble in water and less soluble in organic solvents. Its formation and decomposition are pH-dependent, a characteristic that is central to its primary applications.

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a quick reference for laboratory and developmental work.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NaO₄S | [1] |

| Molecular Weight | 210.18 g/mol | [2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | Decomposes at approximately 241 °C | [4] |

| Solubility | Soluble in water, sparingly soluble in ethanol (B145695). | [3][5] |

Chemical Properties

The chemical behavior of this compound is dictated by the reversible nature of the bisulfite addition to the aldehyde carbonyl group.

| Property | Description | Reference |

| Formation | Forms via a nucleophilic addition of the bisulfite ion to the carbonyl carbon of benzaldehyde. The reaction is typically carried out in an aqueous or aqueous-ethanolic solution. | [4] |

| Decomposition | The adduct is stable under neutral or slightly acidic conditions. It readily decomposes back to benzaldehyde and bisulfite upon treatment with either a strong acid or a base. | [5] |

| Reactivity | The formation of the adduct serves as a protective group for the aldehyde functionality, allowing for reactions at other sites of a molecule. The adduct itself can be used as a stable, solid source of benzaldehyde. | [3] |

| Thermal Stability | The compound decomposes at its melting point, indicating limited thermal stability at high temperatures. | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic data.

| Spectroscopy | Key Features | Reference |

| Infrared (IR) | Disappearance of the strong benzaldehyde C=O stretch (around 1700 cm⁻¹). Appearance of strong S-O stretching bands (around 1035 cm⁻¹ and 1204 cm⁻¹). | [6] |

| ¹H NMR | Disappearance of the benzaldehyde aldehyde proton signal (~10 ppm). Appearance of a new methine proton signal for the adduct. | |

| ¹³C NMR | Disappearance of the benzaldehyde carbonyl carbon signal (~192 ppm). Appearance of a new signal for the carbon atom bonded to both the hydroxyl and sulfonate groups. |

Experimental Protocols

Detailed methodologies are essential for the successful synthesis, purification, and application of this compound in a laboratory setting.

Synthesis of this compound

This protocol describes a typical laboratory-scale synthesis of the adduct.

Materials:

-

Benzaldehyde

-

Sodium bisulfite (or sodium metabisulfite)

-

Ethanol

-

Deionized water

-

Beaker or flask

-

Magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

Prepare a saturated solution of sodium bisulfite in water. If using sodium metabisulfite, it will hydrolyze in water to form sodium bisulfite.

-

In a separate beaker, dissolve benzaldehyde in a minimal amount of ethanol.

-

Slowly add the saturated sodium bisulfite solution to the benzaldehyde solution while stirring continuously.

-

The this compound adduct will begin to precipitate as a white solid. The reaction is exothermic, and cooling the mixture in an ice bath can improve the yield.[4]

-

Continue stirring for a period to ensure complete reaction.

-

Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted benzaldehyde, followed by a wash with diethyl ether to aid in drying.

-

Dry the product in a desiccator or a vacuum oven at a low temperature.

Purification of Aldehydes via the Bisulfite Adduct

This protocol outlines the use of this compound formation for the purification of benzaldehyde from a mixture containing non-aldehydic impurities.

Procedure:

-

Dissolve the impure benzaldehyde mixture in a suitable solvent (e.g., ethanol).

-

Follow the synthesis protocol (Section 3.1) to form the solid bisulfite adduct, which will precipitate out, leaving the impurities in the solution.

-

Filter and wash the adduct as described above.

-

To regenerate the purified benzaldehyde, suspend the adduct in water.

-

Add a strong base (e.g., sodium carbonate or sodium hydroxide (B78521) solution) or a strong acid (e.g., hydrochloric acid) to the suspension and stir. The adduct will decompose, releasing the purified benzaldehyde as an oil.[5]

-

Extract the benzaldehyde with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure to obtain the purified benzaldehyde.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in the synthesis and purification of pharmaceutical compounds.

-

Purification of Intermediates: The formation of the bisulfite adduct is a highly effective method for purifying aldehydic intermediates from reaction mixtures, separating them from non-carbonyl-containing byproducts.[7] This is particularly useful in multi-step syntheses where high purity is critical for subsequent steps and the final active pharmaceutical ingredient (API).

-

Protecting Group: The bisulfite adduct can serve as a robust and easily removable protecting group for the aldehyde functionality.[3] This allows for chemical transformations to be carried out on other parts of a molecule without affecting the aldehyde group.

-

Stable Precursor: As a stable, crystalline solid, the adduct is an easily handled and storable precursor for benzaldehyde, which is a liquid and can be prone to oxidation.[3] This is advantageous in process chemistry and for the controlled release of the aldehyde in a reaction.

-

Synthesis of Heterocyclic Compounds: Aldehyde-bisulfite adducts have been used as starting materials in the synthesis of various heterocyclic compounds, some of which are investigated for their therapeutic potential. For instance, they have been employed in the synthesis of 4-aryl-NH-1,2,3-triazoles.[8]

Visualizing Key Processes

Diagrams can aid in understanding the chemical transformations and experimental workflows involving this compound.

References

- 1. Benzenemethanesulfonic acid, alpha-hydroxy-, sodium salt (1:1) | C7H7NaO4S | CID 23665709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 4657-12-9 [m.chemicalbook.com]

- 3. Buy this compound (EVT-375281) | 4657-12-9 [evitachem.com]

- 4. This compound | 4657-12-9 | Benchchem [benchchem.com]

- 5. Workup [chem.rochester.edu]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. CN106146417A - A kind of method utilizing aldehyde sodium bisulfite adduct to prepare 4-aryl-NH-1,2,3-triazole - Google Patents [patents.google.com]

Navigating the Solubility of Benzaldehyde Sodium Bisulfite in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzaldehyde (B42025) sodium bisulfite, the adduct formed from the reaction of benzaldehyde with sodium bisulfite, is a crystalline solid of significant interest in synthetic and medicinal chemistry, primarily for its role in the purification of aldehydes. Its solubility characteristics are pivotal to its application. This technical guide provides a comprehensive overview of the solubility of benzaldehyde sodium bisulfite in various organic solvents, based on available literature. While precise quantitative solubility data is sparse, this document consolidates qualitative solubility information, outlines the key factors governing its solubility, presents a general experimental protocol for solubility determination, and illustrates a typical experimental workflow for its use in purification processes.

Introduction

This compound is an α-hydroxysulfonic acid salt, a charged adduct that readily forms from the nucleophilic addition of a bisulfite ion to the carbonyl carbon of benzaldehyde.[1][2] This reaction is reversible and is a cornerstone in organic chemistry for the separation and purification of aldehydes from non-carbonyl compounds.[1][3] The adduct's charged nature makes it significantly more soluble in polar solvents, a property that is exploited in liquid-liquid extractions to draw the aldehyde into an aqueous phase, leaving impurities in the organic phase.[3][4] The aldehyde can then be regenerated by treating the adduct with a base or a strong acid.[3][5] Understanding the solubility of this adduct in various organic solvents is crucial for optimizing purification protocols and for its potential use in other applications.

Factors Influencing Solubility

The solubility of this compound is governed by several key factors:

-

Polarity: As a salt-like, charged compound, this compound is most soluble in highly polar solvents, with water being an excellent solvent.[1][6] Its solubility drastically decreases in less polar and non-polar organic solvents.

-

Temperature: The formation of the benzaldehyde-bisulfite adduct is an exothermic process.[1] Consequently, lower temperatures favor the stability of the adduct and generally decrease its solubility, a principle often utilized to induce its crystallization from solution.

-

Solvent Mixtures: The use of mixed solvent systems, such as aqueous ethanol (B145695), is common in the preparation and purification of the adduct.[1] The ratio of the organic solvent to water is a critical parameter that is optimized to balance the solubility of the reactants while promoting the precipitation of the adduct.[1]

-

pH: The formation and stability of the adduct are pH-dependent. Acidic to neutral conditions favor the formation of the adduct, while alkaline conditions can reverse the reaction.[1]

Solubility Data

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Qualitative Solubility |

| Water | H₂O | 80.1 | Highly Soluble[1][6] |

| Methanol | CH₃OH | 32.7 | Sparingly Soluble to Insoluble (often used as a co-solvent with water for reaction, and the adduct is washed with it, implying low solubility)[4][6] |

| Ethanol | C₂H₅OH | 24.5 | Sparingly Soluble to Insoluble (used in aqueous mixtures to precipitate the adduct; cold ethanol is used for washing, indicating low solubility)[1] |

| Acetone | C₃H₆O | 20.7 | Likely Insoluble (can react with free bisulfite, which would be unfavorable for adduct stability)[1] |

| Acetonitrile | C₂H₃N | 37.5 | Likely Sparingly Soluble to Insoluble (used as a water-miscible solvent to facilitate the reaction, with the adduct partitioning to the aqueous phase)[4] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 36.7 | Likely Soluble to Sparingly Soluble (used as a water-miscible solvent to facilitate the reaction for aliphatic aldehydes, with the adduct moving to the aqueous layer)[4] A patent also describes using DMF as a solvent for reactions involving the adduct, suggesting some degree of solubility.[7] |

| Dimethyl Sulfoxide (B87167) (DMSO) | (CH₃)₂SO | 46.7 | Likely Soluble to Sparingly Soluble. DMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[8] A patent indicates its use as a solvent for reactions with the adduct, implying it can be a suitable medium.[7] |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Insoluble (The adduct is washed with DCM to remove organic impurities, indicating its insolubility)[6] |

| Diethyl Ether | (C₂H₅)₂O | 4.3 | Insoluble (Used as a wash solvent, implying it does not dissolve the adduct)[5] |

| Ethyl Acetate | CH₃COOC₂H₅ | 6.0 | Insoluble (Used as the organic phase in extractions to separate from the aqueous solution of the adduct)[9] |

| Hexanes | C₆H₁₄ | 1.9 | Insoluble (A non-polar solvent used in extractions where the adduct remains in the aqueous phase)[4] |

| Toluene | C₇H₈ | 2.4 | Insoluble (Used as an organic solvent in purification processes where the adduct precipitates)[10] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of finding the saturation point of the solute in the solvent.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent of high purity

-

Analytical balance

-

Vials or test tubes with secure caps

-

Temperature-controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Spectrophotometer or other suitable analytical instrument for quantification (if applicable) or a method for gravimetric analysis.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solid phase should be visibly present throughout this period.

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed/cooled syringe to maintain the temperature.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial or volumetric flask. This step is crucial to remove any undissolved solid particles.

-

-

Quantification:

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

-

Calculate the mass of the dissolved this compound.

-

-

Spectroscopic Method (if a suitable chromophore exists and a standard curve can be prepared):

-

Dilute the filtered saturated solution to a concentration within the linear range of the spectrophotometer.

-

Measure the absorbance at the wavelength of maximum absorption.

-

Determine the concentration using a pre-established calibration curve.

-

-

-

Calculation of Solubility:

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The primary application of this compound's solubility characteristics is in the purification of benzaldehyde. The following diagram, generated using the DOT language, illustrates this logical workflow.

Caption: Workflow for the purification of benzaldehyde.

Conclusion

This compound is a key intermediate in the purification of benzaldehyde due to its distinct solubility profile. It is highly soluble in polar solvents like water and generally insoluble in a wide range of organic solvents. This differential solubility allows for its effective separation from non-polar impurities through extraction techniques. While quantitative solubility data in organic solvents is not widely reported, the qualitative understanding of its behavior provides a strong foundation for its application in organic synthesis and purification. The provided experimental protocol offers a standardized method for researchers to determine the precise solubility in specific solvents of interest for their applications.

References

- 1. This compound | 4657-12-9 | Benchchem [benchchem.com]

- 2. Sciencemadness Discussion Board - Forming the sodium bisulfite adduct of Benzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Bisulfite - Wikipedia [en.wikipedia.org]

- 4. Workup [chem.rochester.edu]

- 5. researchgate.net [researchgate.net]

- 6. Sciencemadness Discussion Board - Regeneration of benzaldehyde from bisulfite adduct - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. CN106146417A - A kind of method utilizing aldehyde sodium bisulfite adduct to prepare 4-aryl-NH-1,2,3-triazole - Google Patents [patents.google.com]

- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]

Stability of Benzaldehyde Sodium Bisulfite Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the benzaldehyde (B42025) sodium bisulfite adduct, with a particular focus on its behavior under acidic conditions. The formation of this adduct is a reversible reaction crucial for the purification and protection of benzaldehyde in various industrial and pharmaceutical applications. Understanding the factors governing its stability is paramount for process optimization, formulation development, and ensuring product quality.

Core Concepts: The pH-Dependent Equilibrium

The reaction between benzaldehyde and sodium bisulfite is a nucleophilic addition that yields a water-soluble α-hydroxy sulfonate, known as the benzaldehyde sodium bisulfite adduct.[1][2] The stability of this adduct is critically dependent on the pH of the solution.[1]

The equilibrium of the reaction can be represented as follows:

C₆H₅CHO + NaHSO₃ ⇌ C₆H₅CH(OH)SO₃Na

The position of this equilibrium is dictated by Le Chatelier's principle. Generally, neutral to weakly acidic conditions favor the formation and stability of the adduct.[1][3] However, under strongly acidic or alkaline conditions, the equilibrium shifts to the left, leading to the dissociation of the adduct and the regeneration of free benzaldehyde.[1][4]

Under acidic conditions, the dissociation is driven by the protonation of the bisulfite ion (HSO₃⁻) to form sulfurous acid (H₂SO₃), which is unstable and decomposes into sulfur dioxide (SO₂) and water.[1] The removal of the bisulfite ion from the equilibrium mixture causes the adduct to break down to restore equilibrium.[1]

Quantitative Stability Data

The stability of the this compound adduct can be quantified by its equilibrium constant (Keq) and the kinetics of its formation and dissociation. Several studies have investigated these parameters under various conditions.

Table 1: Equilibrium and Thermodynamic Parameters for this compound Adduct Formation

| Parameter | Value | Conditions | Reference(s) |

| Equilibrium Constant (Keq) | 6.2 x 10³ M⁻¹ | 25°C | [2][5] |

| 0.98 (±0.11) x 10³ M⁻¹ | 25°C, µ = 1.0 M | [1] | |

| 4.8 (±0.8) x 10³ M⁻¹ | 25°C, µ = 0.1 M | [1] | |

| Enthalpy Change (ΔH°) | -64.6 kJ mol⁻¹ | - | [1] |

| -54.3 kJ/mol | - | [5] | |

| Entropy Change (ΔS°) | -146 J mol⁻¹K⁻¹ | - | [1] |

| -111 J/Mol·K | - | [5] |

Table 2: Kinetic Parameters for this compound Adduct Formation and Dissociation

| Parameter | Value | Conditions | Reference(s) |

| Forward Rate Constant (k₁) | 1.9 x 10² M⁻¹s⁻¹ | pH ~4, 25°C | [6] |

| Dissociation Rate Constant (k₋₁) | 0.12 s⁻¹ | pH ~4, 25°C | [6] |

| Rate Constant (k₁) for HSO₃⁻ attack | (0.71 ± 0.03) M⁻¹s⁻¹ | 25°C, µ = 1.0 M | [1] |

| Rate Constant (k₁) for SO₃²⁻ attack | (2.15 ± 0.09) x 10⁴ M⁻¹s⁻¹ | 25°C, µ = 1.0 M | [1] |

| Rate Constant (k₁) for HSO₃⁻ attack on protonated benzaldehyde | ~2.5 x 10⁷ M⁻¹s⁻¹ | pH < 1, 25°C, µ = 1.0 M | [1] |

Signaling Pathways and Logical Relationships

The formation and dissociation of the this compound adduct is a chemical equilibrium rather than a biological signaling pathway. The key relationships can be visualized as a reaction mechanism and the factors influencing the equilibrium.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the stability of the this compound adduct.

Protocol for Determination of Equilibrium Constant by UV-Vis Spectrophotometry

This method is based on the difference in UV absorbance between the free benzaldehyde and the non-absorbing bisulfite adduct.[2][5][6]

Objective: To determine the equilibrium constant (Keq) for the formation of the this compound adduct.

Materials:

-

Benzaldehyde

-

Sodium bisulfite (NaHSO₃)

-

Buffer solutions of various acidic pH values (e.g., acetate (B1210297) buffer for pH 4-6)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Standard laboratory glassware

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of benzaldehyde in a suitable solvent (e.g., methanol (B129727) or ethanol) to ensure solubility.

-

Prepare a stock solution of sodium bisulfite in the desired acidic buffer.

-

-

Calibration Curve for Benzaldehyde:

-

Prepare a series of dilutions of the benzaldehyde stock solution in the buffer.

-

Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) for benzaldehyde (approximately 250 nm).[7]

-

Plot absorbance versus concentration to generate a Beer-Lambert law calibration curve.

-

-

Equilibrium Measurements:

-

In a series of vials, mix known concentrations of the benzaldehyde and sodium bisulfite solutions in the buffer. It is recommended to use a large excess of bisulfite to ensure pseudo-first-order conditions.[6]

-

Allow the solutions to reach equilibrium. The time to reach equilibrium should be determined in preliminary experiments.

-

Measure the absorbance of each solution at the λmax of free benzaldehyde.

-

-

Data Analysis:

-

Using the calibration curve, determine the equilibrium concentration of free benzaldehyde ([Benzaldehyde]eq) in each mixture.

-

Calculate the equilibrium concentration of the adduct ([Adduct]eq) using the initial benzaldehyde concentration ([Benzaldehyde]initial): [Adduct]eq = [Benzaldehyde]initial - [Benzaldehyde]eq

-

Calculate the equilibrium concentration of bisulfite ([Bisulfite]eq) using the initial bisulfite concentration ([Bisulfite]initial): [Bisulfite]eq = [Bisulfite]initial - [Adduct]eq

-

The equilibrium constant (Keq) is then calculated using the following formula: Keq = [Adduct]eq / ([Benzaldehyde]eq * [Bisulfite]eq)

-

References

The Crystalline Nature of Benzaldehyde Sodium Bisulfite: A Technical Guide to its Structural Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzaldehyde (B42025) sodium bisulfite, a crystalline adduct formed from the reversible nucleophilic addition of sodium bisulfite to benzaldehyde, is a cornerstone compound in synthetic and industrial chemistry, primarily utilized for the purification and storage of benzaldehyde. This technical guide provides an in-depth analysis of its crystal structure, synthesis, and characterization. While a fully refined single-crystal X-ray diffraction structure is not publicly available, this document compiles the existing spectroscopic data, outlines the established experimental protocols for its synthesis and analysis, and presents a generalized workflow for its crystallographic characterization. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development and chemical sciences who work with or are interested in the structural and chemical properties of aldehyde-bisulfite adducts.

Introduction

The reaction between an aldehyde and sodium bisulfite yields an α-hydroxysulfonic acid salt, a crystalline solid that is readily filterable.[1][2] This reaction is a classic organic chemistry technique for the purification of aldehydes from non-carbonyl-containing impurities.[1] The crystalline nature of the benzaldehyde sodium bisulfite adduct makes it an ideal candidate for structural elucidation by X-ray crystallography, providing precise information on bond lengths, bond angles, and intermolecular interactions that govern its solid-state properties. Although the formation and utility of this adduct are well-documented, a definitive, publicly accessible single-crystal X-ray structure has remained elusive in the literature.[3] This guide synthesizes the available data to provide a comprehensive overview of its structural analysis.

Synthesis and Crystallization

The formation of this compound is an exothermic nucleophilic addition reaction.[1] The sulfur atom of the bisulfite ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.[1]

Experimental Protocol: Synthesis of this compound Crystals

This protocol describes a typical laboratory-scale synthesis of this compound crystals.

Materials:

-

Benzaldehyde

-

Sodium metabisulfite (B1197395) (or sodium bisulfite)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Prepare a saturated solution of sodium metabisulfite in distilled water.

-

In a separate beaker, dissolve benzaldehyde in ethanol.

-

While stirring vigorously, slowly add the saturated sodium metabisulfite solution to the benzaldehyde solution. The formation of a white precipitate should be observed almost instantly.[4]

-

Continue stirring for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion. The reaction vessel can be placed in an ice bath to control the exothermic reaction.[1]

-

Collect the white crystalline precipitate by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted benzaldehyde.[1]

-

Further wash the crystals with a saturated solution of sodium bisulfite to minimize dissolution of the adduct.[4]

-

Dry the crystals under vacuum to obtain the purified this compound adduct.

Spectroscopic and Physicochemical Characterization

While a complete single-crystal X-ray data set is not available, spectroscopic and physicochemical data provide valuable insights into the structure of the adduct.

Table 1: FT-IR Spectroscopic Data for this compound Adduct and its Precursors [5]

| Compound/Adduct | Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| Benzaldehyde | ~1700 | C=O stretching |

| Benzaldehyde | 1204 | Ring C-CHO stretching |

| Sodium Bisulfite | 1022 - 1089 | S-O stretching |

| This compound | 1035, 1069 | C-O stretching |

| This compound | 1165, 1184, 1204 | SO₃ asymmetric and symmetric stretching vibrations |

Data sourced from a study by Sallay et al. (2009) using in situ Fourier Transform IR spectroscopy.[5] The disappearance of the strong carbonyl (C=O) peak of benzaldehyde and the appearance of new peaks corresponding to C-O and S-O stretching vibrations are characteristic of adduct formation.[5][6]

Table 2: Physicochemical Properties of this compound Adduct

| Property | Value | Reference |

| Acid Dissociation Constant (pKa) of the α-hydroxyalkanesulfonate | 10.33 (for the C₆H₅- substituted adduct) | [7][8] |

Crystal Structure Analysis: A Generalized Approach

The definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction. The following section outlines the general experimental workflow that would be applied to determine the crystal structure of this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis

-

Crystal Selection: A suitable single crystal of this compound, free of defects, is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (typically Mo Kα or Cu Kα radiation) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

-

The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

-

The structural model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. Non-hydrogen atoms are typically refined with anisotropic displacement parameters. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

-

Expected Crystallographic Data

A successful crystal structure determination would yield the following quantitative data, which would be presented in standardized tables:

-

Crystal Data and Structure Refinement Details: This would include the empirical formula, formula weight, crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), unit cell volume, number of formula units per unit cell (Z), calculated density, absorption coefficient, and refinement statistics (e.g., R-factors).

-

Atomic Coordinates and Equivalent Isotropic Displacement Parameters: A table listing the x, y, and z coordinates for each non-hydrogen atom in the asymmetric unit, along with their displacement parameters.

-

Bond Lengths and Bond Angles: A comprehensive list of all bond lengths (in Ångstroms) and bond angles (in degrees) within the molecule.

-

Torsion Angles: A table of torsion angles that define the conformation of the molecule.

-

Hydrogen Bonds: A table detailing the geometry of any intermolecular and intramolecular hydrogen bonds.

Due to the lack of a publicly available crystal structure, these tables cannot be populated with specific experimental data for this compound at this time.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and structural analysis process.

Caption: Experimental workflow for the synthesis and structural analysis of this compound.

Conclusion

This compound is a crystalline compound of significant industrial and synthetic importance. While its formation and utility are well-established, a detailed, publicly available single-crystal X-ray structure remains a gap in the scientific literature. This technical guide has consolidated the available spectroscopic and physicochemical data and outlined the standard experimental protocols for its synthesis and crystallographic analysis. The provided workflow and generalized procedures offer a robust framework for researchers seeking to undertake a comprehensive structural characterization of this and related aldehyde-bisulfite adducts. The determination of its precise three-dimensional structure would be a valuable contribution to the fields of crystallography and organic chemistry, enabling a deeper understanding of its solid-state properties and reactivity.

References

- 1. This compound | 4657-12-9 | Benchchem [benchchem.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. amphoteros.com [amphoteros.com]

- 4. Sciencemadness Discussion Board - Forming the sodium bisulfite adduct of Benzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Aldehyde-bisulfite adducts: prediction of some of their thermodynamic and kinetic properties [authors.library.caltech.edu]

- 8. experts.arizona.edu [experts.arizona.edu]

Benzaldehyde Sodium Bisulfite (CAS No. 4657-12-9): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Synthesis, Properties, and Applications of a Versatile Aldehyde Adduct

Abstract

Benzaldehyde (B42025) sodium bisulfite, with the CAS number 4657-12-9, is the adduct formed from the reversible nucleophilic addition of sodium bisulfite to benzaldehyde. This white crystalline solid serves as a stable and easy-to-handle precursor for benzaldehyde, finding significant application in the purification of aldehydes and as an intermediate in organic synthesis, including the preparation of pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and purification protocols, reaction mechanisms, and its utility in drug development and other industrial applications.

Chemical and Physical Properties

Benzaldehyde sodium bisulfite is an α-hydroxysulfonic acid salt.[1] Its ionic nature renders it soluble in water, a key property exploited in purification techniques.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4657-12-9 | [1][2][3][4][5] |

| Molecular Formula | C₇H₇NaO₄S | [3][4][5][6] |

| Molecular Weight | 210.18 g/mol | [3][4][6][7] |

| Alternate Molecular Weight | 188.2 g/mol | [1][2] |

| Appearance | White crystalline solid | [2] |

| Solubility | Soluble in water | [1][2] |

| InChI Key | DNZPFPGYVWVLCE-UHFFFAOYSA-N | [1][2] |

| EINECS Number | 225-098-4 | [5] |

Synthesis and Reaction Mechanism

The formation of this compound is a classic example of a nucleophilic addition reaction to a carbonyl group.[1] The bisulfite ion (HSO₃⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.[1] The reaction is reversible and the equilibrium is pH-dependent, with acidic to neutral conditions favoring the formation of the adduct.[1]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a typical laboratory procedure for the synthesis of this compound.

Materials:

-

Benzaldehyde

-

Sodium Metabisulfite (B1197395) (Na₂S₂O₅) or Sodium Bisulfite (NaHSO₃)

-

Water

-

Beaker

-

Stirring apparatus

Procedure:

-

Prepare a saturated solution of sodium metabisulfite or sodium bisulfite in water.

-

In a separate beaker, dissolve benzaldehyde in a minimal amount of ethanol.

-

Slowly add the sodium bisulfite solution to the benzaldehyde solution with constant stirring. An excess of the bisulfite solution is often used to drive the equilibrium towards the product.[8]

-

The reaction is exothermic, and white crystals of the adduct will begin to precipitate.[8][9] The mixture may become thick.

-

Continue stirring for an extended period (e.g., 2 hours) to ensure the reaction goes to completion.[1][8]

-

Collect the crystalline product by filtration.

-

Wash the crystals with a small amount of cold ethanol and then with diethyl ether to facilitate drying.

-

Dry the product in a desiccator.

Table 2: Optimized Conditions for Laboratory Synthesis

| Parameter | Optimized Condition | Rationale | Reference(s) |

| Molar Ratio (Benzaldehyde:Sodium Bisulfite) | 1:1.2 | Drives equilibrium towards product formation for higher yield. | [1] |

| Solvent | Aqueous Ethanol | Balances solubility of reactants and insolubility of the product adduct. | [1] |

| Temperature | 20–35 °C | Manages exothermic reaction and product solubility. | [1] |

| pH | Acidic to Neutral | Favors adduct formation and stability. | [1] |

| Reaction Time | 2-4 hours | Ensures the reaction proceeds to completion. | [1] |

Purification of Aldehydes using Bisulfite Adduct Formation

The reversible nature of the adduct formation is a cornerstone for the purification of aldehydes from reaction mixtures containing other organic compounds that do not react with sodium bisulfite.[1][10]

Experimental Protocol: Bisulfite Wash for Aldehyde Purification

This protocol outlines the procedure for removing an aldehyde from a mixture of organic compounds.[10][11][12]

Materials:

-

Crude reaction mixture containing the aldehyde

-

Saturated aqueous sodium bisulfite solution (freshly prepared)

-

Water-miscible organic solvent (e.g., methanol, THF)[12]

-

Immiscible organic extraction solvent (e.g., diethyl ether, ethyl acetate)

-

Separatory funnel

-

Dilute sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve the crude reaction mixture in a minimal amount of a water-miscible solvent.[11][12]

-

Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite.

-

Shake the funnel vigorously for several minutes to ensure complete formation of the bisulfite adduct.

-

Add an immiscible organic solvent and water to the separatory funnel and shake again.

-

Allow the layers to separate. The aqueous layer will contain the water-soluble this compound adduct, while the organic layer will contain the other components of the original mixture.[12]

-

Separate the two layers.

-

To recover the aldehyde, treat the aqueous layer with a dilute solution of sodium hydroxide or hydrochloric acid to reverse the reaction.[11][13]

-

Extract the regenerated aldehyde from the aqueous layer using an immiscible organic solvent.

-

Dry the organic extract containing the purified aldehyde over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

Spectroscopic Characterization

Spectroscopic methods are crucial for confirming the formation of the this compound adduct.

Table 3: Spectroscopic Data

| Technique | Observation | Reference(s) |

| Infrared (IR) Spectroscopy | Disappearance of the strong carbonyl (C=O) stretch of benzaldehyde (around 1700 cm⁻¹). Appearance of a broad hydroxyl (O-H) stretch and strong S=O stretching bands. Characteristic absorptions for the adduct are observed in the 900–1300 cm⁻¹ range. | [1][14] |

| ¹H NMR Spectroscopy | Disappearance of the aldehyde proton signal (~9.9 ppm). Appearance of a new methine proton signal (-CH(OH)SO₃⁻) around 5.0 - 6.0 ppm. | [1] |

| ¹³C NMR Spectroscopy | Disappearance of the carbonyl carbon signal (~192.3 ppm). Appearance of a new upfield methine carbon signal (-C(OH)SO₃⁻) in the 70-90 ppm range. | [1] |

Applications in Drug Development and Organic Synthesis

While primarily known for its role in purification, this compound also serves as a valuable intermediate in the synthesis of more complex molecules, including those with potential biological activity.[1] Its solid, stable, and easy-to-handle nature makes it an advantageous starting material in multi-step syntheses common in the pharmaceutical industry.[1]

Recent research has demonstrated its use in one-pot coupling reactions and in the synthesis of N-H-1,2,3-triazole derivatives, which are known to exhibit a range of biological activities.[1][15] For instance, a patented method describes the use of this compound adducts in the synthesis of 4-aryl-NH-1,2,3-triazoles.[15]

Safety Information

This compound should be handled with appropriate safety precautions.

Table 4: GHS Hazard Information

| Hazard Statement | Precautionary Statement | Reference(s) |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [6] |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [6] |

It is important to handle the compound in a well-ventilated area and avoid the formation of dust.[16] Personal protective equipment, including gloves and eye protection, should be worn.[16]

Conclusion

This compound is a fundamentally important compound in organic chemistry with significant practical applications. Its formation through a reversible nucleophilic addition allows for a highly effective method of aldehyde purification. For researchers and professionals in drug development, its stability and utility as a synthetic intermediate offer advantages in the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reaction mechanisms is essential for leveraging its full potential in both research and industrial settings.

References

- 1. This compound | 4657-12-9 | Benchchem [benchchem.com]

- 2. Buy this compound (EVT-375281) | 4657-12-9 [evitachem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound CAS#: 4657-12-9 [m.chemicalbook.com]

- 6. Benzenemethanesulfonic acid, alpha-hydroxy-, sodium salt (1:1) | C7H7NaO4S | CID 23665709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Sciencemadness Discussion Board - Forming the sodium bisulfite adduct of Benzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. prepchem.com [prepchem.com]

- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Workup [chem.rochester.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. CN106146417A - A kind of method utilizing aldehyde sodium bisulfite adduct to prepare 4-aryl-NH-1,2,3-triazole - Google Patents [patents.google.com]

- 16. echemi.com [echemi.com]

Benzaldehyde Sodium Bisulfite: A Comprehensive Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of benzaldehyde (B42025) sodium bisulfite, an adduct formed from the reaction of benzaldehyde and sodium bisulfite. This compound is of significant interest in organic chemistry, particularly for the purification and separation of aldehydes.[1] This document details its chemical properties, formation mechanism, and relevant experimental protocols.

Core Chemical Properties

Benzaldehyde sodium bisulfite is an α-hydroxysulfonic acid salt.[1] Its formation is a classic example of a reversible nucleophilic addition reaction.[1] A key characteristic of this adduct is its solubility in water, which is leveraged in purification processes.[1]

Quantitative Data Summary

The fundamental quantitative data for this compound is summarized in the table below. This data is crucial for stoichiometric calculations in synthesis and for characterization.

| Property | Value |

| Molecular Formula | C₇H₇NaO₄S[2][3][4][5] |

| Molecular Weight | 210.18 g/mol [2][3][4][5] |

| Monoisotopic Mass | 209.99627416 Da[2][5] |

To further elaborate on the molecular weight, the atomic composition is broken down in the following table:

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 7 | 1.008 | 7.056 |

| Sodium | Na | 1 | 22.990 | 22.990 |

| Oxygen | O | 4 | 15.999 | 63.996 |

| Sulfur | S | 1 | 32.06 | 32.06 |

| Total | 210.179 |

Note: The total calculated molecular weight may vary slightly from the reported values due to rounding of atomic weights.

Reaction Mechanism and Synthesis

The formation of this compound is a nucleophilic addition reaction. The sulfur atom of the bisulfite ion, which carries an unshared pair of electrons, acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.[1] This reversible reaction leads to the formation of the α-hydroxysulfonic acid salt.[1]

Caption: Nucleophilic addition of sodium bisulfite to benzaldehyde.

The equilibrium of this reaction can be shifted. The adduct can be decomposed back to the original aldehyde and bisulfite by treatment with either an acid or a base.[6] This reversibility is the cornerstone of its use in purification.

Experimental Protocols

Synthesis and Purification of Benzaldehyde via the Bisulfite Adduct

This protocol outlines a general procedure for the purification of benzaldehyde by forming the sodium bisulfite adduct, which can be adapted for specific laboratory conditions.

Caption: Workflow for the purification of benzaldehyde.

Detailed Steps:

-

Reaction Setup: An excess of a saturated solution of sodium metabisulfite (B1197395) is added to the impure benzaldehyde.[7] Vigorous stirring is required to ensure mixing of the aqueous and organic phases.[7]

-

Adduct Formation: The reaction mixture is stirred for a prolonged period to allow for the formation of the solid this compound adduct.[7]

-

Isolation: The precipitated adduct is isolated by filtration.[7]

-

Washing: The filtered solid is washed with a saturated solution of sodium bisulfite to remove unreacted impurities.[7]

-

Decomposition: The purified adduct is then treated with a dilute acid or base to reverse the reaction and regenerate the pure benzaldehyde.[6]

-

Extraction: The liberated pure benzaldehyde can be extracted from the aqueous solution using a suitable organic solvent.

Determination of the Equilibrium Constant

The equilibrium constant for the adduct formation can be determined experimentally, for instance, by UV spectrophotometry.[8][9]

Caption: Workflow for determining the equilibrium constant.

Methodology:

-

A known concentration of the sodium salt of the benzaldehyde-bisulfite adduct is dissolved in a buffered solution of a specific pH (e.g., pH 3.9).[8][9]

-

The solution is allowed to equilibrate.

-

The absorbance of the equilibrated solution is measured at the wavelength of maximum absorbance for benzaldehyde (e.g., 250 nm).[8][9]

-

Using a known extinction coefficient for benzaldehyde, the concentration of free benzaldehyde at equilibrium can be calculated.[8][9]

-

From the initial concentration of the adduct and the equilibrium concentration of benzaldehyde, the equilibrium concentrations of the adduct and bisulfite can be determined.

-

These values are then used to calculate the equilibrium constant for the reaction.

This technical guide provides a foundational understanding of the molecular characteristics and experimental considerations for this compound, which is essential for its application in research and development.

References

- 1. This compound | 4657-12-9 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | 4657-12-9 [chemicalbook.com]

- 5. Sodium;benzaldehyde;hydrogen sulfite | C7H7NaO4S | CID 23688731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. Sciencemadness Discussion Board - Forming the sodium bisulfite adduct of Benzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. researchgate.net [researchgate.net]

- 9. Kinetics, mechanism and thermodynamics of bisulfite-aldehyde adduct formation (Conference) | OSTI.GOV [osti.gov]

Benzaldehyde Sodium Bisulfite: A Comprehensive Safety and Technical Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data sheet (SDS) for Benzaldehyde (B42025) Sodium Bisulfite (CAS No: 4657-12-9). The information is curated for researchers, scientists, and professionals in drug development, with a focus on presenting clear, quantitative data and outlining relevant experimental methodologies.

Chemical Identification and Physical Properties

Benzaldehyde sodium bisulfite, also known as sodium alpha-hydroxytoluene-alpha-sulfonate, is the adduct formed from the reaction of benzaldehyde with sodium bisulfite.[1][2][3] This reaction is a classic method for the purification of aldehydes.[2][3][4]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₇NaO₄S | [5] |

| Molecular Weight | 210.18 g/mol | [5] |

| Appearance | White crystalline solid | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in water | [2] |

| Vapor Pressure | Data not available | |

| Vapor Density | Data not available | |

| Specific Gravity | Data not available |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant.[6]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: PubChem[6]

Toxicological Information

Detailed toxicological data for this compound is limited. Much of the available information is extrapolated from data on its components, benzaldehyde and sodium bisulfite.

Table 3: Acute Toxicity Data

| Route of Exposure | Species | Test | Value | Remarks |

| Oral | Rat | LD50 | 2 g/kg | For Sodium Bisulfite. Data for the adduct is not available. |

| Dermal | Rabbit | LD50 | > 2,000 mg/kg | For Benzaldehyde. Data for the adduct is not available.[7] |

| Inhalation | Rat | LC50 | 1 - 5 mg/l (4 h) | For Benzaldehyde (dust/mist). Data for the adduct is not available.[7] |

Key Toxicological Endpoints:

-

Skin Corrosion/Irritation: Causes skin irritation.[6]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[6]

-

Respiratory or Skin Sensitization: While data for the adduct is not available, sodium bisulfite may cause skin and asthma-like allergies.[3]

-

Germ Cell Mutagenicity: Data not available.

-

Carcinogenicity: Data not available.

-

Reproductive Toxicity: Data not available.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]

-

Specific Target Organ Toxicity (Repeated Exposure): Data not available.

-

Aspiration Hazard: Data not available.

First Aid Measures

Immediate action is crucial in case of exposure. The following are the recommended first aid measures.[1]

Handling, Storage, and Exposure Controls

Proper handling and storage are essential to minimize risks.

Table 4: Exposure Limits

| Component | Limit Type | Value | Issuing Agency |

| Sodium Bisulfite | TWA | 5 mg/m³ | ACGIH |

| Sodium Bisulfite | REL | 5 mg/m³ | NIOSH |

Note: Occupational exposure limits for this compound have not been established. The values above are for sodium bisulfite.[3]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear chemical-resistant gloves and protective clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.

Experimental Protocols

General Protocol for Skin Irritation/Corrosion Testing (Based on OECD Guideline 439):

-

Test System: Reconstructed Human Epidermis (RhE) tissue.

-

Procedure:

-

A small amount of the test substance is applied topically to the tissue surface.

-

The exposure period is typically 60 minutes.

-

After exposure, the tissue is rinsed and incubated for 42 hours.

-

-

Endpoint: Cell viability is measured using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates an irritant potential.

General Protocol for Skin Sensitization Testing (Based on OECD Guideline 442D - ARE-Nrf2 Luciferase Test Method):

-

Test System: A genetically modified keratinocyte cell line (e.g., KeratinoSens™) containing a luciferase gene under the control of the antioxidant response element (ARE).

-

Procedure:

-

Cells are exposed to various concentrations of the test substance for 48 hours.

-

The luciferase activity and cell viability are measured.

-

-

Endpoint: A significant induction of the luciferase gene, above a certain threshold and at a non-cytotoxic concentration, indicates a potential for skin sensitization.

Stability and Reactivity

-

Reactivity: Reacts with strong acids and oxidizing agents.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: Incompatible materials.

-

Incompatible Materials: Strong acids, strong oxidizing agents.

-

Hazardous Decomposition Products: Upon decomposition, it may emit toxic fumes of sulfur oxides and sodium oxide.

Ecological Information

Detailed ecotoxicological data for this compound is largely unavailable.

Table 5: Ecotoxicity Data

| Test | Species | Duration | Value | Remarks |

| Toxicity to fish | - | - | No data available | |

| Toxicity to daphnia and other aquatic invertebrates | - | - | No data available | |

| Toxicity to algae | - | - | No data available |

Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations. Do not let the product enter drains.

Conclusion

This technical guide provides a summary of the available safety data for this compound. It is important to note the significant gaps in quantitative toxicological and ecotoxicological data. Researchers and drug development professionals should handle this chemical with caution, adhering to the safety precautions outlined in the available SDS and implementing robust personal protective measures. Further studies are warranted to fully characterize the safety profile of this compound.

References

- 1. This compound | 4657-12-9 | Benchchem [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Bisulfite - Wikipedia [en.wikipedia.org]

- 4. This compound | 4657-12-9 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound CAS#: 4657-12-9 [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for the Purification of Benzaldehyde Using Sodium Bisulfite

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of benzaldehyde (B42025) through the formation and subsequent decomposition of its sodium bisulfite adduct. This method is highly effective for removing common impurities, particularly benzoic acid which forms from the atmospheric oxidation of benzaldehyde.

Introduction

Benzaldehyde is a widely used reagent in the synthesis of various pharmaceuticals and specialty chemicals. Its purity is critical for ensuring high yields and predictable outcomes in subsequent reactions. A common impurity in commercial benzaldehyde is benzoic acid, formed via auto-oxidation. The purification of benzaldehyde using sodium bisulfite is a classic and efficient method that relies on the reversible nucleophilic addition of the bisulfite ion to the carbonyl group of the aldehyde.[1][2][3] This reaction forms a solid, water-soluble α-hydroxysulfonic acid salt, known as the benzaldehyde-sodium bisulfite adduct.[1] This adduct can be easily separated from non-aldehydic impurities by filtration. The purified benzaldehyde is then regenerated by treating the adduct with an acid or a base.[4][5]

Reaction Mechanism

The purification process involves two key reversible reactions:

-